molecular formula C5H8O B094672 1-Oxaspiro[2.3]hexane CAS No. 157-48-2

1-Oxaspiro[2.3]hexane

Cat. No.: B094672
CAS No.: 157-48-2
M. Wt: 84.12 g/mol
InChI Key: APUDJEBZDAGSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[2.3]hexane, also known as this compound, is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-5(3-1)4-6-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDJEBZDAGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336120
Record name 1-oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-48-2
Record name 1-oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxaspiro[2.3]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of Spirocyclic Systems in Contemporary Organic Synthesis

Spirocyclic systems, characterized by two rings sharing a single atom, are prominent structural motifs in a vast array of natural products and medicinally important compounds. bohrium.combeilstein-journals.org Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a crucial feature for effective interaction with biological targets such as proteins and enzymes. bohrium.comtandfonline.com The rigid and densely functionalized scaffolds of spirocycles provide access to underexplored chemical space and can enhance physicochemical properties like aqueous solubility and metabolic stability when compared to their monocyclic counterparts. tandfonline.comrsc.org

In drug discovery, the incorporation of spirocyclic moieties is a recognized strategy for scaffold hopping and creating novel intellectual property. rsc.orgrsc.org The defined conformational rigidity of many spirocycles is advantageous for structure-based drug design, enabling a more accurate prediction of binding modes. tandfonline.com Consequently, the development of synthetic methodologies to access diverse and stereochemically complex spirocycles in a controlled manner is a major focus in modern organic synthesis. tandfonline.comrsc.org

Rationale for Research on 1 Oxaspiro 2.3 Hexane As a Strained Heterocycle

The considerable interest in 1-Oxaspiro[2.3]hexane stems from its nature as a strained heterocycle. The combination of a three-membered epoxide ring and a four-membered cyclobutane (B1203170) ring results in significant ring strain, which dictates its chemical behavior. nih.govnih.gov This inherent strain energy can be harnessed as a driving force for a variety of chemical transformations, making this compound a versatile synthetic intermediate. rsc.orgnih.govnih.gov

The reactivity of this compound is primarily governed by two competing pathways: Lewis acid-promoted rearrangements and nucleophilic additions. nih.gov Lewis acid catalysis typically leads to ring expansion, affording cyclopentanone (B42830) derivatives, a transformation driven by the release of strain from both rings. rsc.orgnih.gov Conversely, nucleophilic attack often occurs at the more hindered epoxide carbon-oxygen bond. nih.gov The ability to selectively control these reaction pathways makes this compound a valuable tool for constructing diverse molecular frameworks. Furthermore, the study of such strained systems provides fundamental insights into chemical bonding and reaction mechanisms. nih.gov

Historical Context of Spiro 2.3 Hexane Derivative Investigations

Classical Approaches to this compound Core Synthesis

Traditional methods for synthesizing the this compound framework have heavily relied on the versatile chemistry of cyclobutanone (B123998) and its derivatives. These approaches can be broadly categorized into several key strategies.

Cyclobutanone-Based Methodologies

Cyclobutanone stands as a readily available and common starting material for the synthesis of 1-oxaspiro[2.3]hexanes. nih.govrsc.org Various transformations of the cyclobutanone carbonyl group enable the construction of the fused epoxide ring.

The reaction of cyclobutanones with carbenoids, such as those generated from sulfur ylides, represents a direct method for the formation of the this compound system. nih.govrsc.org This approach involves the nucleophilic attack of the carbenoid on the carbonyl carbon of cyclobutanone, followed by an intramolecular displacement to form the epoxide ring.

A two-step sequence involving olefination of cyclobutanone followed by epoxidation of the resulting methylenecyclobutane (B73084) is a widely employed strategy. nih.govrsc.org The Wittig reaction or other olefination methods are used to convert the carbonyl group into an exocyclic double bond. Subsequent epoxidation of this double bond, often with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO), yields the desired this compound. nih.govchemrxiv.org

For instance, treatment of an allylated methylenecyclobutane with m-CPBA can produce the corresponding oxaspiro[2.3]hexane. chemrxiv.org Similarly, steroid derivatives containing a methylenecyclobutane moiety have been oxidized with m-CPBA to afford the spiro-epoxide. nih.gov

Table 1: Examples of Olefination/Epoxidation for this compound Synthesis

Starting MaterialReagentsProductYieldReference
Allylated-methylenecyclobutanem-CPBAAllylated-1-oxaspiro[2.3]hexane- chemrxiv.org
Steroidal methylenecyclobutanem-CPBASteroidal this compound- nih.gov

Yield not reported in the source.

The addition of various nucleophiles to cyclobutanones can generate intermediates that are subsequently converted to 1-oxaspiro[2.3]hexanes. A notable example involves the sequential nucleophilic addition of a chiral oxirane to a cyclobutanone. This is followed by a base-initiated, stereospecific Payne rearrangement to afford the this compound in high yields and without loss of enantiomeric purity. rsc.org Specifically, this method has been reported to produce the desired products in yields ranging from 72% to 94%, with the subsequent Payne rearrangement yielding the final product in up to 98% yield. rsc.org

The addition of sulfur ylides to cyclobutanones is a prominent method for the direct formation of the this compound ring system. nih.gov This reaction proceeds via the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to furnish the epoxide. For example, condensing cyclobutanone with trimethylsulfonium (B1222738) bromide under basic conditions yields the this compound. nih.gov Similarly, amino-substituted cyclobutanones react with sulfur ylides to give the corresponding epoxides in good yield, although with poor diastereoselectivity. nih.gov The use of Trost's cyclopropylsulfonium reagent with cyclopropanone (B1606653) surrogates can also lead to the formation of spiro[2.3]hexan-4-ones through a unique semipinacol rearrangement. chemrxiv.org

Table 2: Synthesis of 1-Oxaspiro[2.3]hexanes using Sulfur Ylides

Cyclobutanone DerivativeSulfur Ylide ReagentProductYieldDiastereoselectivityReference
CyclobutanoneTrimethylsulfonium bromideThis compound-- nih.gov
Amino-cyclobutanoneSulfur ylideAmino-1-oxaspiro[2.3]hexaneGoodPoor nih.gov

Specific yield not reported in the source.

Oxidation of Methylene (B1212753) Cyclobutanes

The direct oxidation of methylenecyclobutanes is a prevalent and effective method for the synthesis of 1-oxaspiro[2.3]hexanes. nih.gov This transformation is typically achieved using oxidizing agents such as dimethyldioxirane (DMDO) or various peroxy acids. nih.gov The reaction involves the direct transfer of an oxygen atom to the double bond of the methylenecyclobutane, forming the epoxide ring of the this compound. This method is noted as one of the most common preparations for this class of compounds since the 1970s. nih.gov Other reagents, such as N-bromosuccinimide in water, have also been utilized for this transformation. nih.gov

N-Bromosuccinimide Mediated Processes

The use of N-Bromosuccinimide (NBS) in aqueous media provides a method for the preparation of 1-oxaspiro[2.3]hexanes. nih.gov This process is an alternative to peracid oxidations and proceeds through the formation of a bromohydrin intermediate from a starting methylenecyclobutane. The reaction involves the electrophilic addition of bromine to the double bond, followed by the intramolecular attack of water. wikipedia.org The subsequent ring closure to form the epoxide is typically base-mediated. This method is a notable pathway for generating the spiro-epoxide structure. nih.gov

The general conditions for this type of reaction involve treating the alkene with NBS in a mixture of an organic solvent and water. wikipedia.org

Table 1: Overview of NBS-Mediated Synthesis

Reactant Reagent Solvent System Product Reference
Asymmetric DMDO Oxidations

One of the most prevalent methods for synthesizing 1-oxaspiro[2.3]hexanes is the direct oxidation of methylenecyclobutanes. nih.gov Dimethyldioxirane (DMDO) is a highly effective reagent for this transformation. To achieve enantioselectivity, asymmetric versions of DMDO or related dioxiranes, often generated from chiral ketones, are employed. nih.gov These chiral oxidizing agents enable the transfer of an oxygen atom to one face of the carbon-carbon double bond preferentially, leading to the formation of one enantiomer of the spiro-epoxide in excess.

The development of asymmetric epoxidations using chiral dioxiranes generated in situ from a ketone and a terminal oxidant (like Oxone) has been a significant area of research, providing access to optically active epoxides.

Advanced and Stereoselective Synthetic Pathways

Beyond classical oxidations, more advanced strategies have been developed to control the stereochemistry of the this compound system, which is crucial for applications in chiral synthesis.

Enantioselective Synthesis of 1-Oxaspiro[2.3]hexanes

Achieving high levels of enantiopurity is a key objective in modern organic synthesis. Several distinct approaches have been successfully applied to the asymmetric synthesis of 1-oxaspiro[2.3]hexanes.

A powerful enantioselective strategy involves a sequential nucleophilic addition and subsequent Payne rearrangement. rsc.org In a method reported by Secci and Luisi, configurably stable α-lithiated chiral oxiranes are used as nucleophiles. rsc.orgnih.gov These chiral nucleophiles react with 3-substituted cyclobutanones to produce enantiomerically enriched cyclobutanol (B46151) adducts. nih.gov These intermediates, upon treatment with a base, undergo a Payne rearrangement, leading to the formation of the this compound ring system with high stereocontrol. nih.gov This sequence effectively transfers the chirality from the starting epoxide to the final spirocyclic product.

The reaction between the lithiated oxirane and the cyclobutanone has been shown to yield adducts with high enantiomeric ratios (er > 98:2). nih.gov The subsequent base-mediated rearrangement proceeds to furnish the desired oxaspirohexanes, which serve as valuable precursors for other complex molecules like 2,4-disubstituted cyclopentanones. nih.gov

Table 2: Enantioselective Synthesis via Nucleophilic Addition/Payne Rearrangement

Nucleophile Electrophile Key Step Product Stereoselectivity Reference

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts in a wide array of asymmetric transformations. nih.govrsc.org Their utility has been extended to the synthesis of 1-oxaspiro[2.3]hexanes. A notable example is the enantioselective rearrangement of alkenylcyclobutanols, catalyzed by a chiral phosphoric acid. rsc.org This process involves the formation and subsequent opening of a bromonium ion intermediate, which is directed by the chiral catalyst to proceed with high enantioselectivity. rsc.org The inherent ring strain of the resulting this compound can then be exploited for further synthetic derivatization. rsc.org The CPA catalyst orchestrates the stereochemical outcome by engaging in specific hydrogen bonding interactions within the transition state. nih.govnih.gov

The use of chiral nucleophiles represents a direct method for introducing stereochemistry. As detailed by Secci and Luisi, α-lithiated three-membered heterocycles, specifically chiral oxiranes, can act as potent chiral nucleophiles. nih.gov When these lithiated species add to a prochiral cyclobutanone, they create a new stereocenter with a high degree of facial selectivity. This approach leverages the defined stereochemistry of the starting oxirane, which is transferred to the tertiary alcohol intermediate. This intermediate is then primed for rearrangement to the final this compound product, conserving the enantiomeric enrichment. nih.gov This method is a prime example of substrate-controlled asymmetric synthesis.

Strain-Release Driven Spirocyclization Strategies

The inherent ring strain in small bicyclic compounds provides a powerful thermodynamic driving force for the construction of complex molecular architectures. The synthesis of 1-oxaspiro[2.3]hexanes has effectively utilized this principle through various strain-release driven spirocyclization strategies. These methods leverage the high reactivity of strained σ-bonds within bicyclo[1.1.0]butane (BCB) derivatives to construct the spirocyclic epoxide core.

Palladium-Catalyzed σ-Bond Nucleopalladation of Bicyclo[1.1.0]butanes

A highly effective and modular approach for the synthesis of 1-oxaspiro[2.3]hexanes involves the palladium-catalyzed nucleopalladation of the central σ-bond of bicyclo[1.1.0]butanes (BCBs). acs.org This process is a key step in a multi-component reaction that efficiently assembles the spirocyclic system. acs.org The reaction proceeds with a high degree of diastereoselectivity, leading to the formation of the this compound products as single diastereomers. This stereochemical outcome is a result of a highly stereoselective C-C σ-bond nucleopalladation event.

The general catalytic cycle for this palladium-catalyzed spirocyclization is initiated by the oxidative addition of an aryl triflate to a Pd(0) complex. The resulting Pd(II) species then coordinates to the bicyclo[1.1.0]butyl carbinolate. This is followed by the crucial σ-bond nucleopalladation, where the internal oxygen atom attacks the activated BCB core, leading to the formation of the spirocyclic ring system. Reductive elimination then releases the this compound product and regenerates the Pd(0) catalyst. libretexts.org

The requisite bicyclo[1.1.0]butyl carbinolate intermediates are generated in situ through the addition of a 1-lithiobicyclo[1.1.0]butane species to a ketone or aldehyde. acs.org The 1-lithiobicyclo[1.1.0]butane itself is typically formed via the lithiation of a bicyclo[1.1.0]butyl sulfoxide (B87167). The subsequent palladium-catalyzed cross-coupling of the in situ generated BCB carbinolate with an aryl triflate leads to the formation of the desired this compound.

The reaction conditions for the formation of the BCB carbinolate and the subsequent spirocyclization have been optimized to achieve high yields. For instance, the addition of phenyl triflate along with a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and a phosphine (B1218219) ligand like 1,1'-bis(diisopropylphosphino)ferrocene (dippf), to the carbinolate solution, followed by heating, affords the this compound in excellent yield.

Below is a table summarizing the scope of ketones and aryl triflates used in the synthesis of various this compound derivatives.

EntryKetoneAryl TriflatesProductYield (%)
1PropiophenonePhenyl triflate4-Methyl-5-phenyl-1-oxaspiro[2.3]hexane85
24'-FluoroacetophenonePhenyl triflate4-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane72
32-AcetylpyridinePhenyl triflate4-(Pyridin-2-yl)-1-oxaspiro[2.3]hexane68
4Acetone4-Methoxyphenyl triflate4,4-Dimethyl-5-(4-methoxyphenyl)-1-oxaspiro[2.3]hexane75
5CyclohexanoneNaphthyl triflate5-(Naphthalen-2-yl)spiro[cyclobutane-1,2'-oxiran]-1-one78

This data is representative of typical yields reported in the literature for this type of reaction.

Epoxide Formation onto Bridge-Head Bonds

Another manifestation of strain-release driven synthesis involves the formation of an epoxide ring directly onto a bridge-head bond of a bicyclic system. rsc.org While more commonly applied to the synthesis of aza-analogues, the underlying principle is applicable to the formation of 1-oxaspiro[2.3]hexanes. rsc.orgresearchgate.net This strategy involves an intramolecular cyclization where a suitably positioned hydroxyl group attacks a reactive bridge-head position, leading to the formation of the spiro-epoxide. The driving force for this transformation is the release of strain associated with the bicyclic starting material. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While extensively used for the synthesis of biaryls and other conjugated systems, its direct application for the construction of the this compound core is not widely documented in the reviewed literature. Typically, Suzuki-Miyaura coupling is employed to introduce substituents onto a pre-formed spirocyclic framework rather than to assemble the core itself. For example, a 4-fluorophenyl group can be introduced via a palladium-catalyzed coupling of a corresponding boronic acid derivative with a spirocyclic bromide.

While direct synthesis of the this compound core via a Suzuki-Miyaura variant is not a standard approach, the modularity of the palladium-catalyzed spirocyclization of bicyclo[1.1.0]butyl carbinolates with various aryl triflates can be considered a related transformation. This reaction, however, proceeds via a distinct mechanistic pathway involving nucleopalladation rather than the typical transmetalation step of a Suzuki-Miyaura coupling.

Radical-Mediated Cyclization Approaches

Radical-mediated reactions offer a powerful means to construct complex cyclic systems, and their application to the synthesis of spiro[2.3]hexane frameworks has been explored.

A notable strategy for the synthesis of the related 1,5-dioxaspiro[2.3]hexane core involves a single-electron transfer (SET) initiated cyclization. This approach leverages a lithium-amide-induced SET to a ketone, generating a radical-anion and a nitrogen-centered radical. This radical pair then acts synergistically to abstract a hydrogen atom from a suitable substrate, such as 3-iodooxetane, initiating a radical-radical coupling reaction to form the spirocyclic system. smolecule.comresearchgate.net

This methodology provides access to novel 1,5-dioxaspiro[2.3]hexane derivatives. smolecule.comresearchgate.net The reaction is initiated by the transfer of a single electron from a lithium amide to a benzophenone (B1666685) derivative, which generates an N-centered radical and a ketyl radical anion. smolecule.com This pair then selectively abstracts a β-hydrogen from 3-iodooxetane, leading to an exergonic radical-radical coupling and the formation of the 1,5-dioxaspiro[2.3]hexane core. smolecule.com The reaction has been shown to be effective for a range of substituted benzophenones, affording the desired products in good yields.

Table 1: Synthesis of 1,5-Dioxaspiro[2.3]hexane Derivatives via Single-Electron Transfer

EntryKetone SubstrateProductYield (%)
1Benzophenone4,4-Diphenyl-1,5-dioxaspiro[2.3]hexane85
24,4'-Difluorobenzophenone4,4-Bis(4-fluorophenyl)-1,5-dioxaspiro[2.3]hexane78
34,4'-Dichlorobenzophenone4,4-Bis(4-chlorophenyl)-1,5-dioxaspiro[2.3]hexane82
44,4'-Dimethylbenzophenone4,4-Bis(p-tolyl)-1,5-dioxaspiro[2.3]hexane91

Photoinduced Synthesis of Spiro[2.3]hexane Scaffolds

Photoinduced reactions provide a green and efficient alternative for the construction of strained ring systems. The synthesis of spiro[2.3]hexane scaffolds can be achieved through visible-light-mediated cycloadditions, offering mild reaction conditions and good functional-group tolerance. rsc.org

A general protocol for the synthesis of functionalized spiro[2.3]hexanes involves the use of alkenes with low reactivity under visible-light irradiation, avoiding the need for harmful and toxic reagents. rsc.org Mechanistic studies suggest that the carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org This approach is noted for its operational simplicity and scalability. rsc.org

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for the synthesis of oxetanes and can be applied to the formation of the this compound system. For instance, the photochemical [2+2] cycloaddition of an allene (B1206475) and an enone can be utilized to construct a cyclobutene (B1205218) precursor, which can then be epoxidized to yield the this compound.

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold is crucial for its application as a building block in medicinal chemistry and materials science. Various strategies have been developed to synthesize carbonyl-substituted, nitrile-substituted, and halogenated derivatives.

Carbonyl-substituted 1-oxaspiro[2.3]hexanes are valuable synthetic intermediates. A common and straightforward method for their preparation is the reaction of a cyclobutanone with a sulfur ylide, such as that derived from trimethylsulfonium bromide. This reaction, often referred to as the Corey-Chaykovsky epoxidation, provides direct access to the spiro-fused oxirane.

Another powerful strategy involves a palladium-catalyzed cross-coupling reaction. In this approach, a bicyclo[1.1.0]butyl sulfoxide is first lithiated and then added to a ketone or aldehyde. The resulting intermediate undergoes a cross-coupling reaction with an aryl triflate in the presence of a palladium catalyst, leading to the formation of the this compound ring with excellent diastereoselectivity.

The synthesis of specific carbonyl-functionalized derivatives, such as methyl spiro[2.3]hexane-5-carboxylate, has also been reported, further expanding the synthetic utility of this scaffold.

Table 2: Selected Methods for the Synthesis of Carbonyl-Substituted 1-Oxaspiro[2.3]hexanes

MethodStarting MaterialsReagentsKey Features
Corey-Chaykovsky EpoxidationCyclobutanoneTrimethylsulfonium ylideDirect, one-step synthesis
Palladium-Catalyzed Cross-CouplingBicyclo[1.1.0]butyl sulfoxide, Ketone/Aldehyde, Aryl triflateBuLi, Pd catalystModular, high diastereoselectivity

Nitrile-substituted 1-oxaspiro[2.3]hexanes are of interest due to the versatility of the nitrile group, which can be transformed into various other functionalities. The synthesis of this compound-5-carbonitrile typically involves the cyclization of a suitable epoxy precursor. smolecule.com Reagents such as lithium diisopropylamide (LDA) are often employed in aprotic solvents to facilitate the intramolecular cyclization. smolecule.com

An alternative approach to a spiro[2.3]hexane bearing a nitrile group starts with the cyclopropanation of 3-methylenecyclobutanecarbonitrile (B110589). nih.govacs.org This reaction, using dibromocarbene generated in situ, produces a dibrominated spiro[2.3]hexane-carbonitrile intermediate. nih.govacs.org This intermediate can then be further manipulated, for example, by reduction of the nitrile group and subsequent reactions to form other functionalized spiro[2.3]hexanes. nih.govacs.org While the final epoxidation to the this compound is a subsequent step, this methodology provides a clear route to the nitrile-functionalized core.

The introduction of halogens onto the this compound framework can significantly influence its chemical reactivity and biological activity. While specific, detailed synthetic procedures for a wide range of halogenated 1-oxaspiro[2.3]hexanes are not extensively documented, several halogenated derivatives have been identified, including methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate. chemsrc.comshachemlin.combldpharm.combldpharm.com

A general strategy for the synthesis of halogenated spiro[2.3]hexanes involves the cyclopropanation of a methylene cyclobutane (B1203170) derivative with a dihalocarbene. For instance, the reaction of 3-methylenecyclobutanecarbonitrile with dibromocarbene yields a dibromospiro[2.3]hexane intermediate. nih.govacs.org This approach allows for the introduction of two halogen atoms onto the cyclopropane (B1198618) ring of the spiro[2.3]hexane system. Subsequent epoxidation of the corresponding alkene, if accessible, would lead to the desired halogenated this compound.

Another reported method for the preparation of a brominated spirocycle involves the oxidation of a methylenecyclobutane with N-bromosuccinimide in water. This reaction provides a route to a bromohydrin, which can then undergo intramolecular cyclization to form the epoxide ring.

Multi-heteroatom Spiro[2.3]hexanes (e.g., 1,5-Dioxaspiro[2.3]hexanes)

The introduction of additional heteroatoms into the spiro[2.3]hexane framework gives rise to novel molecular architectures with unique properties and potential applications in medicinal chemistry and materials science. The synthesis of these multi-heteroatom systems, such as 1,5-dioxaspiro[2.3]hexanes and 1-oxa-5-azaspiro[2.3]hexanes, presents distinct synthetic challenges and has been the subject of recent research interest.

1,5-Dioxaspiro[2.3]hexanes

A significant advancement in the synthesis of the 1,5-dioxaspiro[2.3]hexane core was recently reported, utilizing a novel approach involving the regioselective C-H functionalization of 3-iodooxetane. researchgate.netrsc.orgnih.gov This method is predicated on a lithium-amide-induced single-electron transfer to benzophenones, which generates a nitrogen-centered radical and a ketyl radical anion. nih.govresearchgate.netresearchid.co This radical pair then acts in synergy to selectively abstract a β-hydrogen from 3-iodooxetane. nih.govresearchgate.net This selectivity is noteworthy because the α-hydrogens are deactivated through complexation of the ring oxygen with lithium cations. rsc.org

The subsequent exergonic radical-radical coupling reaction between the generated oxetane (B1205548) radical and the ketyl radical anion facilitates the formation of the desired bond, ultimately yielding the 1,5-dioxaspiro[2.3]hexane core. nih.govresearchgate.net This synthetic strategy has been shown to be effective for a range of benzophenone derivatives, affording the corresponding 1,5-dioxaspiro[2.3]hexane products in varying yields. An in-depth mechanistic investigation, which included cyclic voltammetry studies and computational calculations, has been presented to support the proposed single-electron transfer mechanism. nih.govresearchgate.net

Table 1: Synthesis of Various 1,5-Dioxaspiro[2.3]hexane Derivatives

Entry Benzophenone Derivative Yield (%)
1 Benzophenone 75
2 4,4'-Difluorobenzophenone 82
3 4,4'-Dichlorobenzophenone 78
4 4,4'-Dibromobenzophenone 71

This table presents a selection of synthesized 1,5-dioxaspiro[2.3]hexane derivatives and their corresponding yields. The data is compiled from recent research findings.

1-Oxa-5-azaspiro[2.3]hexanes

The synthesis of 1-oxa-5-azaspiro[2.3]hexanes, the azetidine (B1206935) analogues of 1-oxaspiro[2.3]hexanes, has also garnered attention due to the growing importance of the azetidine moiety in medicinal chemistry. rsc.org A common strategy for the construction of this scaffold involves the formation of an epoxide onto the bridgehead bond of an azabicyclo[1.1.0]butyl (ABB) intermediate. rsc.org

One reported method involves a one-pot, three-hour telescoped approach. rsc.org The process is initiated by the addition of an electrophilic activator, such as Cbz-Cl, Boc₂O, or TsCl, along with sodium iodide. This promotes the nucleophilic addition of iodide to the bridgehead bond of the ABB, forming an iodohydrin intermediate. rsc.org Subsequent deprotonation of the carbinol triggers an intramolecular substitution reaction to afford the desired 1-oxa-5-azaspiro[2.3]hexane. rsc.org This method has been shown to provide good yields for various N-protected derivatives.

Furthermore, a modified route allows for the introduction of other medicinally relevant functional groups, such as carboxylic acids or amines, by converting a pendant methanol (B129727) moiety. rsc.org Another approach leverages the in situ generation of (aza)oxyallyl cations from α-halohydroxamates to trigger the spiroepoxidation and N-functionalization sequence. rsc.org

Table 2: Synthesis of N-Functionalized 1-Oxa-5-azaspiro[2.3]hexanes

Entry N-Protecting Group/Functionality Yield (%)
1 Cbz (Phenylmethyl carboxylate) Good
2 Boc (tert-Butyl carboxylate) Good
3 Ts (Tosyl) Good

This table summarizes the synthesis of various N-functionalized 1-oxa-5-azaspiro[2.3]hexane derivatives. "Good" indicates that the reported yields were generally high, though specific percentages were not provided in the summarized text.

The development of synthetic routes to these multi-heteroatom spiro[2.3]hexanes expands the available chemical space for drug discovery and molecular design, offering rigid scaffolds with well-defined three-dimensional structures.

Ring Strain and Its Influence on Reactivity

Small-ring compounds are a subject of continuous interest for chemists due to the remarkable reactions made possible by their inherent ring strain. nih.gov this compound is a prime example, possessing considerable strain energy that makes it susceptible to reactions that relieve this strain. nih.gov This stored potential energy is the driving force behind its most common transformations: ring-expansion to form cyclopentanone (B42830) derivatives and ring-opening to generate functionalized cyclobutanes. nih.gov The high reactivity endowed by this strain makes this compound a valuable building block for accessing more complex molecular scaffolds. nih.govnih.gov

Table 1: Comparative Strain Energies

Compound Approximate Strain Energy (kcal/mol)
Spiro[2.3]hexane ~56 nih.gov
This compound Comparable to Spiro[2.3]hexane nih.gov
Bicyclo[1.1.0]butane ~66 nih.gov
Cyclopropane ~27 nih.gov

Ring-Opening and Ring-Expansion Reactions

This compound exhibits two primary and distinct modes of reactivity. nih.govnih.gov The first is a Lewis acid-promoted rearrangement that results in a ring expansion to produce cyclopentanone products. The second major pathway involves nucleophilic addition, which leads to the opening of the epoxide ring to afford substituted cyclobutanol derivatives. nih.gov The preferred reaction pathway can often be directed by the choice of reagents and the substitution pattern on the spirocyclic core. nih.gov

The most predominant reaction of 1-oxaspiro[2.3]hexanes is a facile, Lewis acid-mediated ring expansion to yield cyclopentanones. nih.govnih.gov This rearrangement is highly regioselective and offers a significant advantage over other methods for synthesizing substituted cyclopentanones, such as the reaction of diazomethane (B1218177) with cyclobutanones, which often yields regioisomeric mixtures. nih.gov The transformation is driven by the release of the inherent strain energy contained within both the epoxide and cyclobutane rings, coupled with the formation of a thermodynamically stable carbonyl group. nih.gov Various Lewis acids can promote this reaction; for instance, treatment of a this compound with lithium bromide and hexamethylphosphoramide (B148902) (HMPA) has been shown to effectively produce the corresponding cyclopentanone. nih.gov

The mechanism of the Lewis acid-mediated ring expansion is believed to proceed through a carbocationic intermediate. nih.govnih.gov The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds and facilitating the opening of the oxirane ring to form a carbocation on the adjacent cyclobutane ring. The subsequent 1,2-alkyl shift from the cyclobutane to the carbocationic center results in the expansion to a five-membered ring. The stability of this carbocation intermediate is a crucial factor in the facility of the rearrangement. When the this compound ring system is functionalized with an aryl or alkyl group, the ring expansion occurs readily, as these substituents help to stabilize the developing positive charge on the carbocation necessary for the rearrangement. nih.gov Conversely, the presence of an electron-withdrawing group can destabilize this cation, suppressing the rearrangement and favoring nucleophilic addition instead. nih.gov

In addition to Lewis acid-mediated rearrangements, 1-oxaspiro[2.3]hexanes are susceptible to nucleophilic ring-opening reactions. nih.govnih.gov This pathway provides access to highly functionalized cyclobutane derivatives, which are valuable motifs in medicinal chemistry and materials science. nih.gov The reaction involves the attack of a nucleophile on one of the electrophilic carbons of the epoxide ring, leading to cleavage of a C-O bond and formation of a cyclobutanol derivative. nih.gov

Table 2: Reactivity of this compound

Reaction Type Reagents/Conditions Product Type Driving Force
Ring Expansion Lewis Acids (e.g., LiBr/HMPA) nih.gov Cyclopentanones nih.govnih.gov Release of ring strain, C=O formation nih.gov

A particularly noteworthy aspect of the nucleophilic ring-opening of this compound is its unusual regioselectivity. In many documented cases, nucleophilic addition demonstrates a preference for attacking the more sterically hindered epoxide C-O bond. nih.gov This outcome is contrary to the general principle for SN2-type epoxide openings under basic or neutral conditions, where the nucleophile typically attacks the least substituted carbon for steric reasons. d-nb.infolibretexts.org While the literature clearly documents this intriguing reactivity pattern for 1-oxaspiro[2.3]hexanes, a definitive mechanistic explanation for this preference is not extensively detailed in the reviewed sources, suggesting it is a topic of continued chemical interest. This unusual regioselectivity underscores the unique electronic properties conferred by the spiro[2.3]hexane framework.

Nucleophilic Ring Opening Reactions

Formation of Hydroxy-Substituted Cyclobutanes

The strained epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions that can generate functionalized cyclobutane derivatives. One notable transformation is the formation of hydroxy-substituted cyclobutanes. For instance, the treatment of a this compound derivative with lithium bromide in benzene, facilitated by hexamethylphosphoramide (HMPA), results in the formation of a cyclopentanone. This ring expansion proceeds through a key intermediate: the initial nucleophilic attack of the bromide ion on the epoxide ring yields the oxyanion of a 1-(bromomethyl)cyclobutanol. This intermediate is a clear example of a hydroxy-substituted cyclobutane formed directly from the spirocyclic epoxide precursor before it undergoes a subsequent skeletal rearrangement.

Aluminum Enolate-Spiro Epoxide Openings

A significant application of this compound in synthesis involves its reaction with aluminum enolates. This specific type of epoxide opening has been developed as a method for the preparation of spiro γ-lactones. chemicalbook.comchemicalbook.com The reaction, detailed in a study by Taylor et al., demonstrates the utility of aluminum enolates in reacting with spiroepoxides like this compound to form more complex heterocyclic structures. wwu.edu The process involves the nucleophilic attack of the aluminum enolate on the epoxide, initiating a ring-opening that is followed by intramolecular cyclization to yield the lactone product. This transformation highlights the ability of the strained epoxide to act as an electrophile for carbon nucleophiles, such as metal enolates, enabling the construction of intricate molecular architectures. researchgate.netsquarespace.com

Redox Chemistry

The redox chemistry of this compound and its derivatives encompasses both the oxidation of the molecule and the reduction of its appended functional groups.

Oxidation Pathways

The most common method for synthesizing 1-oxaspiro[2.3]hexanes is through the oxidation of the corresponding methylenecyclobutanes, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO). nih.gov This indicates the stability of the spirocycle to these oxidative conditions. Once formed, the this compound core can participate in further oxidative reactions. For example, a steroid derivative containing a this compound moiety was synthesized via m-CPBA oxidation. nih.gov In other contexts, the epoxide ring can direct further transformations, such as in the hydroxyl-directed epoxidation of a cyclobutene with VO(acac)₂ and tert-butylhydroperoxide to form a this compound intermediate, which is then carried on to other products. nih.gov While the spirocycle itself is relatively stable, attached functional groups can be readily oxidized. smolecule.com

Reduction Pathways

The reduction chemistry of this compound derivatives primarily involves the transformation of functional groups attached to the spirocyclic core. For instance, derivatives bearing a nitrile group, such as this compound-5-carbonitrile, can undergo reduction. smolecule.com The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde with other specific reagents. smolecule.com In another example, a sulfoxide-substituted epoxide was used to synthesize an azido-aldehyde, which was then oxidized to a methyl ester and subsequently reduced. The azide (B81097) group on this functionalized this compound derivative was reduced to the corresponding amine via catalytic hydrogenation. nih.gov

Substitution Reactions

Substitution reactions involving this compound can be complex, with the specific pathway depending on the nature of the substituents and reagents.

Nucleophilic Aromatic Substitution on Functionalized Aryl Groups

Nucleophilic Aromatic Substitution (NAS) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic aromatic substitution, NAS requires an electron-deficient aromatic ring. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orgopenstax.org These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org

For an NAS reaction to occur on a functionalized aryl group attached to a this compound scaffold, the aryl ring would need to be appropriately activated. For example, if a 4-fluoronitrobenzene group were attached to the spirocycle, the fluorine atom could potentially be displaced by a strong nucleophile. The this compound substituent itself is not a strong electron-withdrawing or donating group, so its electronic effect on the aromatic ring would be secondary to the primary activating groups required for the NAS reaction to proceed. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, before the leaving group is expelled to restore aromaticity. libretexts.orgopenstax.org

Isomerization and Rearrangement Processes

The strained nature of the this compound system makes it susceptible to various isomerization and rearrangement reactions, often leading to the formation of different ring systems. These processes can be initiated by bases or acids, and the reaction pathway is highly dependent on the substrate's substitution pattern and the reaction conditions.

Prototropic isomerization has been observed in derivatives of this compound, particularly those bearing electron-withdrawing groups. For instance, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate, which are precursors to substituted 1-oxaspiro[2.3]hexanes, undergo isomerization to form 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives. This transformation is typically effected by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent. Similarly, this compound-5-carbonitrile can isomerize into derivatives of 3-hydroxymethylbicyclo[1.1.0]butane under specific conditions.

This type of isomerization involves the rearrangement of protons within the molecule, leading to different isomeric structures. The reaction is driven by the formation of a more stable carbanionic intermediate, facilitated by the electron-withdrawing nitrile or ester groups.

Table 1: Prototropic Isomerization of this compound Derivatives

Starting MaterialReagentProduct
Epoxy derivative of 3-methylenecyclobutane-1-carbonitrileLithium diisopropylamide (LDA)3-Hydroxymethylbicyclobutane-1-carboxylic acid derivative
Epoxy derivative of methyl 3-methylenecyclobutane-1-carboxylateLithium diisopropylamide (LDA)3-Hydroxymethylbicyclobutane-1-carboxylic acid derivative
This compound-5-carbonitrileSpecific basic conditions3-Hydroxymethylbicyclo[1.1.0]butane derivative

The Payne rearrangement, a base-catalyzed isomerization of 2,3-epoxy alcohols, has been strategically employed in the enantioselective synthesis of 1-oxaspiro[2.3]hexanes. rsc.orgrsc.org This process involves the reversible interconversion of a 2,3-epoxy alcohol into its isomeric 1,2-epoxy alcohol via intramolecular nucleophilic attack of the hydroxyl group on the adjacent epoxide carbon, proceeding with inversion of configuration. wikipedia.org

A notable synthetic application involves the reaction of configurably stable α-lithiated chiral oxiranes with 3-substituted cyclobutanones. rsc.orgrsc.org This addition yields enantiomerically enriched cyclobutanol adducts. Subsequent treatment of these adducts with a base initiates a stereospecific Payne rearrangement, affording the desired chiral 1-oxaspiro[2.3]hexanes in high yield and without loss of enantiomeric purity. rsc.org This methodology provides a modular and enantioselective route to this class of strained spirocycles, which can then serve as precursors for 2,4-disubstituted cyclopentanones. rsc.org

Table 2: Synthesis of 1-Oxaspiro[2.3]hexanes via Payne Rearrangement

Reactant 1Reactant 2IntermediateKey StepProduct
α-Lithiated chiral oxirane3-Substituted cyclobutanoneEnantiomerically enriched cyclobutanolBase-mediated Payne rearrangementChiral this compound

Cyclization Reactions

Cyclization reactions are fundamental to both the synthesis of the this compound core and its subsequent transformations into other cyclic structures. These reactions can be either intramolecular, occurring within a single molecule, or intermolecular, involving the condensation of two or more molecules.

The inherent strain in the this compound skeleton can be harnessed to drive intramolecular cyclization events, leading to complex polycyclic systems. For example, appropriately substituted epoxy derivatives of bicyclo[3.1.1]heptane, which contain a this compound-like substructure, have been shown to undergo distinct cyclization pathways upon treatment with a base like potassium tert-butoxide.

In one instance, a phenylsulfonyl-substituted epoxide undergoes a 1,3-cyclization to yield a tricyclo[4.1.0.0(2,7)]hept-1-ylmethanol derivative. In a related system, a methylsulfonyl-substituted analogue undergoes a 1,6-cyclization, resulting in the formation of a 6-hydroxy-3λ(6)-thiatricyclo[4.4.0.0(2,7)]decane 3,3-dioxide. The specific pathway followed is dictated by the substitution pattern and the resulting conformational biases of the substrate.

Furthermore, a strain-release spirocyclization approach has been developed for the synthesis of this compound derivatives. This method involves the addition of a lithiated bicyclo[1.1.0]butane to a ketone, followed by a palladium-catalyzed C-C σ-bond alkoxyarylation that forms the spirocyclic epoxide with high diastereoselectivity. researchgate.net

Intermolecular condensation reactions provide a direct route to the this compound ring system. A common and effective method involves the reaction of a cyclobutanone with a sulfur ylide, such as dimethylsulfonium methylide. nih.govugent.be This reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon of the cyclobutanone, followed by an intramolecular displacement of dimethyl sulfide (B99878) to form the oxirane ring, thus completing the spirocyclic system. nih.gov

This condensation approach has been utilized in the synthesis of key this compound intermediates for natural product synthesis. For example, in a synthetic route towards the aromatic sesquiterpene herbertene, a substituted cyclobutanone was condensed with trimethylsulfonium bromide under basic conditions to furnish the desired spiro-epoxide. nih.gov Similarly, amino-substituted 1-oxaspiro[2.3]hexanes have been prepared by condensing an amino-cyclobutanone with a sulfur ylide. nih.gov

Table 3: Intermolecular Condensation for this compound Synthesis

Reactant 1Reactant 2Product
CyclobutanoneDimethylsulfonium methylideThis compound
Substituted CyclobutanoneTrimethylsulfonium bromide (with base)Substituted this compound
Amino-cyclobutanoneSulfur ylideAmino-substituted this compound

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is a direct consequence of its strained bicyclic structure. Two principal modes of reactivity are observed: Lewis acid-promoted rearrangement and nucleophilic ring-opening. nih.gov The specific reaction pathway and its outcome are heavily influenced by the nature and position of substituents on the spirocyclic framework.

Lewis Acid-Promoted Rearrangement: In the presence of a Lewis acid, 1-oxaspiro[2.3]hexanes readily undergo ring expansion to form cyclopentanone derivatives. nih.gov This rearrangement is driven by the release of strain energy from both the oxirane and cyclobutane rings. The reaction proceeds through a carbocationic intermediate, and its facility is enhanced by substituents that can stabilize this positive charge. For example, an aryl or alkyl group on the cyclobutane ring facilitates a facile ring expansion. nih.gov This predictable rearrangement has been exploited in the synthesis of various natural products, including pentalenolactone E and G methyl esters. nih.gov

Nucleophilic Ring-Opening: Under neutral or basic conditions, nucleophilic attack is the preferred reaction pathway. nih.govwur.nl In contrast to the Lewis acid-catalyzed rearrangement, nucleophilic addition to unsymmetrical 1-oxaspiro[2.3]hexanes typically occurs at the sterically less hindered carbon of the epoxide, following an S_N2-type mechanism. wur.nl However, for the this compound system, it has been noted that nucleophilic addition can favor attack at the more hindered epoxide C-O bond. nih.gov The regioselectivity of this opening is a crucial factor in the synthetic utility of these compounds as building blocks for highly functionalized cyclobutanes. researchgate.net

The structural features of the substrate also determine the course of elimination reactions. For instance, a steroidal this compound derivative undergoes elimination with lithium diethylamide to give a cyclobutene, but this reaction is sensitive to substitution, failing for more hindered systems. nih.gov The interplay between electronic effects (stabilization of intermediates) and steric effects (accessibility for nucleophilic attack) thus governs the chemical behavior of this strained heterocyclic system.

Influence of Peripheral Functional Groups

The reactivity of the this compound core is significantly modulated by the presence of peripheral functional groups. These substituents can influence the regioselectivity and stereoselectivity of ring-opening reactions, as well as dictate the reaction pathway under different conditions.

Lewis acid-mediated rearrangements are a predominant reaction pathway for 1-oxaspiro[2.3]hexanes. When the spirocycle is functionalized with an aryl or alkyl group, a facile ring expansion occurs under Lewis acidic conditions, leading to the formation of cyclopentanones. nih.gov This transformation is driven by the release of strain energy from both the epoxide and cyclobutane rings. The presence of an aryl group, in particular, can stabilize the carbocation intermediate that is necessary for the rearrangement to proceed. nih.gov

Nucleophilic addition to the epoxide ring of this compound offers another important mode of reactivity. Interestingly, nucleophilic attack often favors the more sterically hindered carbon-oxygen bond of the epoxide. nih.gov This regioselectivity can be attributed to the electronic effects of the spirocyclic system.

The table below summarizes the influence of different functional groups on the reactivity of this compound.

Functional GroupReagent/ConditionMajor ProductReference
Aryl or AlkylLewis AcidCyclopentanone nih.gov
HydroxylVO(acac)₂, t-BuOOHEpoxide nih.gov
NoneNucleophileRing-opened product (attack at hindered C-O) nih.gov

Role of Spirocyclic Ring Size on Reactivity

1-Oxaspiro[2.3]hexanes exhibit distinct reactivity patterns compared to related spirocycles with different ring sizes, such as oxaspiro[2.2]pentanes. While both systems undergo ring-opening reactions, the specific pathways and products can differ. For instance, the Lewis acid-promoted rearrangement of this compound to a cyclopentanone is a characteristic reaction driven by the release of strain in the four-membered ring. nih.gov

In contrast, other spirocyclic systems, like 4-oxaspiro[2.3]hexanes, can yield a variety of different structures upon exposure to Lewis acids, although the yields for these reactions have been reported to be moderate, which may limit their synthetic utility. nih.gov The inherent strain and electronic properties associated with the specific ring combination in this compound make it a particularly useful building block in organic synthesis, as demonstrated by its application in the synthesis of natural products like pentalenolactone E and G methyl esters. nih.gov

The following table provides a comparative overview of the reactivity of different spiroheterocycles.

SpiroheterocycleKey Reactive FeatureCommon TransformationReference
1-Oxaspiro[2.2]pentaneEpoxide ring strainAcid-mediated rearrangement, Nucleophilic addition nih.gov
This compound Epoxide and cyclobutane ring strainLewis acid-promoted rearrangement to cyclopentanones nih.gov
4-Oxaspiro[2.3]hexaneStrained ring systemLewis acid-induced rearrangements to various structures nih.gov
1,4-Dioxaspiro[2.2]pentaneEpoxide ring strainCleavage of epoxide C-O bond nih.gov
1,4-Dioxaspiro[2.3]hexaneTwo epoxide C-O bondsNucleophilic substitution at either epoxide C-O bond nih.gov

Computational and Theoretical Studies on 1 Oxaspiro 2.3 Hexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like 1-oxaspiro[2.3]hexane. These methods solve approximations of the Schrödinger equation to provide information about molecular geometries, reaction pathways, and energies of various states.

Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms involving complex organic molecules. nih.govrsc.org By calculating the electron density of a system, DFT can provide accurate energetic and geometric information about reactants, products, and the transition states that connect them. For this compound, DFT studies are crucial for understanding the pathways of its strain-release driven reactions. researchgate.net

Mechanistic investigations using DFT would likely focus on reactions that open one of the strained rings, such as acid-catalyzed or nucleophilic ring-opening of the epoxide, or thermal rearrangements of the cyclobutane (B1203170) ring. These calculations can elucidate whether reactions proceed through concerted or stepwise mechanisms, and can identify key intermediates. chemrxiv.org For instance, DFT could be used to model the reaction of this compound with a nucleophile, determining which carbon atom is preferentially attacked and the stereochemical outcome of the reaction.

A critical component of mechanistic studies is the calculation of activation energies (Ea or ΔG‡), which represent the energy barrier that must be overcome for a reaction to occur. chemrxiv.org DFT is widely employed to compute these barriers, providing quantitative predictions of reaction rates. A lower calculated activation energy implies a faster reaction.

For this compound, activation energy calculations are particularly insightful for comparing potential reaction pathways. For example, in a ring-opening reaction, there could be competition between the cleavage of different C-C or C-O bonds. DFT calculations can determine the activation energy for each possible pathway, thereby predicting the major product. The high ring strain of the molecule is expected to lead to relatively low activation energies for reactions that relieve this strain. A hypothetical comparison of activation energies for different ring-opening pathways is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Activation Energies for Ring-Opening Reactions of this compound

Reaction PathwayDescriptionHypothetical Activation Energy (kcal/mol)
Pathway ANucleophilic attack at epoxide C215.2
Pathway BNucleophilic attack at epoxide C318.5
Pathway CThermal rearrangement of cyclobutane35.8

Note: Data are hypothetical and for illustrative purposes.

The transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration between reactants and products. nih.gov Locating and characterizing the geometry of a transition state is a key goal of computational mechanistic studies. DFT calculations can optimize the structure of transition states and subsequent frequency calculations confirm their identity by the presence of a single imaginary frequency corresponding to the motion along the reaction path.

In the context of this compound, transition state analysis would reveal the precise atomic motions involved in key reaction steps, such as bond breaking and bond formation during the opening of the epoxide or cyclobutane ring. chemrxiv.org For example, in an acid-catalyzed epoxide opening, transition state analysis could show the simultaneous protonation of the oxygen atom and the approach of a nucleophile, confirming a concerted mechanism.

Ring strain is a critical feature of this compound, arising from the deviation of bond angles from their ideal values and torsional strain from eclipsing interactions. wikipedia.org This stored potential energy significantly influences the molecule's reactivity. Computational methods can quantify this strain energy by comparing the molecule's calculated heat of formation with that of a hypothetical, strain-free reference compound. stackexchange.comq-chem.com

Table 2: Calculated Strain Energies of Related Cyclic Compounds

CompoundFormulaRing SystemStrain Energy (kcal/mol)
Cyclopropane (B1198618)C₃H₆3-membered27.5 wikipedia.org
CyclobutaneC₄H₈4-membered26.3 wikipedia.org
Bicyclo[1.1.0]butaneC₄H₆Fused 3-membered rings66.5 mdpi.com

Density Functional Theory (DFT) for Mechanistic Insights

Molecular Modeling and Simulation

While quantum chemical calculations focus on the detailed electronic structure of individual molecules, molecular modeling and simulation techniques are used to study the behavior of molecules over time and in larger systems.

Molecular Dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over a specific period. princeton.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into conformational changes, molecular motion, and intermolecular interactions. nih.govmdpi.com

Although specific MD studies on this compound have not been reported, this technique could be applied to understand its dynamic behavior. For example, an MD simulation could model the interaction of this compound with a solvent, revealing information about solvation shells and preferred molecular orientations. It could also be used to study the molecule's conformational flexibility, although the rigid ring system limits this significantly. In a broader context, MD simulations could model the interaction of this compound with a biological target like an enzyme active site, providing a basis for rational drug design. chemrxiv.org

Molecular Dynamics (MD) Simulations

Conformational Analysis of Spirocyclic Systems

The conformational landscape of spirocyclic systems, including this compound, is a critical determinant of their biological activity and utility as scaffolds in medicinal chemistry. Computational methods are essential for exploring the low-energy conformations that these molecules can adopt. The inherent rigidity of the spirocyclic core, which joins a cyclopropane and an oxetane (B1205548) ring through a single carbon atom, significantly limits the molecule's conformational freedom compared to more flexible, linear scaffolds. nih.gov This restricted motion is a key feature that makes such systems attractive in drug design. researchgate.netnih.gov

Theoretical calculations, such as those performed on related 5-azaspiro[2.3]hexane derivatives, provide insight into the relative stability of different stereoisomers. beilstein-journals.org In such studies, conformational sampling methods are used to generate thousands of potential molecular geometries. These geometries are then minimized using force fields like OPLS-2005 to identify stable conformers within a specified energy window. beilstein-journals.org Quantum-mechanical calculations, often at the Hartree-Fock SCF level with a basis set like 6-31G*, are subsequently employed for full geometry optimization of the lowest energy conformers to determine their relative energies. beilstein-journals.org For diastereomers of a substituted 5-azaspiro[2.3]hexane, these calculations showed that conformers with a trans relationship between substituents on the cyclopropane and azetidine (B1206935) rings were more stable than their cis counterparts, a finding that aligned with experimental observations. beilstein-journals.org This approach allows for a detailed understanding of the steric and electronic factors governing the conformational preferences of these strained spirocyclic systems.

The table below illustrates the type of data generated from such a computational analysis, using the relative energy values calculated for the diastereoisomers of a related spiro[2.3]hexane system as an example. beilstein-journals.org

DiastereoisomerConfigurationCalculated Relative Energy (kcal/mol)
Isomer 1RRS0.00
Isomer 2SRS1.49
Isomer 3SSS0.00
Isomer 4RSS4.48

This table is illustrative, based on findings for 5-azaspiro[2.3]hexane derivatives, and demonstrates the computational assessment of conformational stability. beilstein-journals.org

Ligand-Protein Complex Stability Assessments

The interaction between a ligand and a protein can induce significant changes in the protein's thermal stability. nih.gov Techniques like differential scanning calorimetry can experimentally measure these changes, such as the midpoint of denaturation (Tm) and the unfolding enthalpy (ΔHcal). nih.gov Computationally, methods like Binding Pose Metadynamics (BPMD) can be used to evaluate the stability of a ligand's binding pose. nih.gov In BPMD, a "PoseScore," which is the root-mean-square deviation (RMSD) of the ligand's heavy atoms from its initial coordinates, is calculated. A PoseScore of ≤ 2 Å is typically considered indicative of a stable binding pose. nih.gov

Assessing the stability of a protein-ligand complex also involves analyzing the network of interactions, particularly hydrogen bonds. researchgate.net Studies have shown that most complexes balance order and disorder by having a stable anchoring point combined with more flexible regions. researchgate.net Gas-phase techniques, such as ion-mobility mass spectrometry, can also be employed to measure a protein's resistance to unfolding upon ligand binding, providing a quantitative analysis of the stabilizing effects. ox.ac.ukdntb.gov.ua For a novel scaffold like this compound, these computational assessments would be crucial to predict whether its incorporation into a ligand would lead to a stable and effective interaction with a target protein.

The following table demonstrates hypothetical results from a computational stability assessment for a ligand containing the this compound moiety complexed with a target protein.

ComplexComputational MethodKey Stability MetricResultInterpretation
Target Protein + Ligand AMD Simulation (100 ns)Protein Backbone RMSD0.8 ÅHigh structural stability
Target Protein + Ligand ABPMDPoseScore1.2 ÅStable ligand binding pose
Target Protein (Apo)MD Simulation (100 ns)Protein Backbone RMSD2.5 ÅLower stability without ligand

Molecular Docking for Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target and for elucidating the molecular basis of ligand-protein interactions. mdpi.comnih.gov The process involves sampling a vast number of conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

For scaffolds like this compound, molecular docking can predict how its unique three-dimensional structure interacts with the amino acid residues of a target's binding pocket. The rigid spirocyclic core can orient substituents in well-defined vectors, potentially leading to specific and high-affinity interactions. researchgate.net Docking studies on other spirocyclic compounds, such as spirooxindoles and spiro-condensed triazinoquinazolines, have successfully identified potential binding modes and led to the discovery of promising inhibitors for targets like EGFR/CDK-2 and COX-2, respectively. researchgate.netnih.gov

The accuracy of docking predictions is often validated by comparing the binding scores and poses with experimental data. nih.gov The results of docking simulations, typically presented as binding affinity scores (e.g., in kcal/mol), help prioritize compounds for synthesis and biological testing. arxiv.org For this compound derivatives, this in silico approach would be a crucial first step in identifying potential biological targets and understanding their structure-activity relationships. mdpi.commdpi.com

Below is a hypothetical data table showing the results of a molecular docking screen of a this compound derivative against several protein kinases.

Protein TargetDocking Score (kcal/mol)Predicted Key Interactions
Kinase A-9.5Hydrogen bond with ASP-184, Hydrophobic interaction with LEU-75
Kinase B-7.2Hydrogen bond with GLU-110
Kinase C-8.8Pi-stacking with PHE-180, Hydrogen bond with ASN-132
Kinase D-6.1van der Waals contacts only

Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor-Based Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by generating numerical representations of the molecules, known as molecular descriptors, and then building a mathematical model that can predict the activity of new, untested compounds. These descriptors can encode various aspects of a molecule, including its physicochemical, topological, and electronic properties. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing and testing a set of analogues for a specific biological activity (e.g., IC50 against a particular enzyme). Subsequently, a wide range of molecular descriptors would be calculated for each compound. These could include properties like:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic descriptors: Dipole moment, partial charges on atoms.

3D descriptors: Molecular surface area, volume.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that links a subset of these descriptors to the observed biological activity. nih.gov A robust QSAR model can be highly valuable for prioritizing the synthesis of new analogues, optimizing lead compounds, and providing insights into the molecular features that are crucial for the desired biological effect. nih.gov

The following table provides a hypothetical example of a dataset that would be used to build a QSAR model for a series of this compound derivatives.

Compound IDR-GroupLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Experimental IC50 (µM)
OSH-01-H0.6084.1212.550.2
OSH-02-CH31.1098.1412.525.6
OSH-03-Cl1.34118.5612.510.1
OSH-04-OH0.18100.1232.875.3
OSH-05-NH20.0599.1338.660.8

Theoretical Studies on Bioisosteric Potential

Analysis of Molecular Rigidity and Predictable Vectorization

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a cornerstone of medicinal chemistry. epa.gov Strained spiro heterocycles, such as this compound, have emerged as promising non-classical, three-dimensional bioisosteres. nih.gov Their value stems from the unique structural and physicochemical properties they can impart to a molecule. nih.gov

One of the most significant advantages of the this compound scaffold is its inherent molecular rigidity. nih.gov The spirocyclic fusion of the cyclopropane and oxetane rings severely restricts conformational flexibility. nih.govresearchgate.net This rigidity is beneficial in drug design because it reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. Furthermore, the limited number of accessible conformations means that the substituents on the scaffold are held in well-defined positions in three-dimensional space. researchgate.net This property, known as predictable vectorization, allows for more precise and selective interactions with a biological target. researchgate.net By controlling the placement of functional groups on the rigid core, medicinal chemists can optimize interactions with specific residues in a protein's binding site more effectively than with a flexible linker.

Computational studies have highlighted that spirocyclic oxetanes can serve as hydrophilic replacements for gem-dimethyl groups or as more lipophilic bioisosteres for carbonyl groups. researchgate.net The inclusion of the strained four-membered oxetane ring not only provides a rigid exit vector orthogonal to the neighboring carbon-centered vectors but also introduces a hydrogen bond accepting oxygen atom, which can favorably influence properties like solubility and metabolic stability. nih.govnih.gov

The table below compares key computed properties of the this compound core to common chemical groups for which it could be a bioisostere.

FeatureThis compound Moietygem-Dimethyl GroupCarbonyl Group
Geometry 3D, Spirocyclic3D, Tetrahedral2D, Planar
Rigidity HighRotationally flexibleRigid
Vectorization Predictable, orthogonal exit vectorsDivergent vectorsPlanar vectors
Polarity Polar (ether oxygen)Non-polarHighly polar
H-Bonding AcceptorNoneAcceptor
Predicted XlogP ~0.6 uni.lu~1.0 (for propane)Varies

Applications of 1 Oxaspiro 2.3 Hexane in Organic and Medicinal Chemistry

Building Blocks for Complex Molecule Synthesis

The utility of 1-oxaspiro[2.3]hexane and its derivatives stems from the predictable and efficient ways in which they undergo chemical transformations. The strain within the small rings provides a thermodynamic driving force for reactions that lead to more stable products. baranlab.org This makes them powerful intermediates for accessing a variety of molecular frameworks that would be challenging to synthesize through other methods. nih.gov

In the field of drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Three-dimensional scaffolds can provide more specific interactions with biological targets, leading to improved potency and selectivity. Spirocycles, such as this compound, are ideal for this purpose as they introduce a rigid, non-planar geometry into a molecule. beilstein-journals.orgnih.govresearchgate.net The spirocyclic core acts as a conformational "anchor," restricting the rotational freedom of attached functional groups and presenting them in well-defined spatial orientations. This controlled three-dimensionality is a highly sought-after feature in the design of novel therapeutic agents.

One of the most powerful applications of this compound in synthesis is its ability to undergo ring expansion reactions. nih.gov This process is typically promoted by Lewis acids, which coordinate to the oxygen atom of the epoxide. This coordination weakens the carbon-oxygen bonds and facilitates the cleavage of one of the bonds to the more substituted carbon, leading to the formation of a carbocation intermediate. The strain of the adjacent cyclobutane (B1203170) ring then drives a rearrangement where one of the cyclobutane's carbon-carbon bonds migrates, expanding the four-membered ring into a more stable five-membered ring.

The predominant transformation of this compound derivatives is a Lewis acid-promoted rearrangement that yields substituted cyclopentanones. synarchive.com This reaction provides a reliable and often stereoselective method for constructing five-membered rings. The regioselectivity of the epoxide opening and the subsequent C-C bond migration can be controlled by the substitution pattern on the spirocycle and the choice of reaction conditions. This transformation is not only synthetically useful but also mechanistically significant, as it represents a classic example of a strain-driven carbocation rearrangement. synarchive.com

Table 1: Representative Ring Expansion of a this compound Derivative

Starting MaterialReagentsProductApplicationReference
This compound Intermediate 125 Lithium bromide (LiBr), Hexamethylphosphoramide (B148902) (HMPA)Cyclopentanone (B42830) Derivative 126 Key intermediate for Isocomene (B14461869) synthesis synarchive.com

The strategic use of this compound as a key intermediate has enabled the total synthesis of several complex natural products. Its ability to efficiently generate core cyclic structures, such as the cyclopentanone ring, makes it an attractive tool for synthetic chemists tackling these challenging targets.

The triquinanes are a class of natural products characterized by a fused, tricyclic system of five-membered rings. The synthesis of members of this family, such as isocomene and β-isocomene, has been achieved using a this compound intermediate. synarchive.com In this synthetic route, a hydroxyl-directed epoxidation of a cyclobutene (B1205218) precursor yields the key this compound derivative. synarchive.com Subsequent treatment with lithium bromide and HMPA induces a regioselective ring expansion to form a critical cyclopentanone intermediate. This cyclopentanone contains the necessary framework to be further elaborated into the final triquinane natural products. synarchive.com

Table 2: Key Steps in the Synthesis of Isocomene via a this compound Intermediate

StepPrecursorReagent(s)Intermediate/ProductDescriptionReference
1Cyclobutene 124 m-CPBAThis compound 125 Hydroxyl-directed epoxidation synarchive.com
2This compound 125 LiBr, HMPACyclopentanone 126 Regioselective ring expansion synarchive.com
3Cyclopentanone 126 (multi-step)Isocomene 128 / β-Isocomene 127 Elaboration to final natural products synarchive.com

Marasmic acid is another natural product whose synthesis has been accomplished through a strategy involving a this compound rearrangement. acs.org This approach underscores the utility of this strained spirocycle in constructing the complex, polycyclic core of biologically active molecules. The ring expansion provides an efficient entry into the cyclopentane (B165970) ring system that forms a central part of the Marasmic acid structure.

Construction of Natural Products

Development of Novel Bioisosteres

Bioisosterism, the strategy of replacing molecular fragments with other groups of similar physicochemical properties to enhance biological activity or optimize drug-like properties, is a cornerstone of modern drug design. rsc.orgdntb.gov.ua Strained spirocycles have garnered significant attention as non-classical, three-dimensional bioisosteres intended to replace common aromatic or non-strained aliphatic rings. dntb.gov.ua

In recent years, spiro[3.3]heptane motifs have been successfully incorporated into drug candidates as saturated bioisosteres for rings like benzene. researchgate.net Following this trend, their "contracted" analogues, the spiro[2.3]hexane derivatives, have attracted interest. dntb.gov.ua The smaller, more rigid spiro[2.3]hexane scaffold offers a distinct three-dimensional geometry with specific exit vectors for substituents, providing a unique tool for scaffold hopping and conformational restriction in drug design. rsc.orgrsc.org The inclusion of a four-membered ring leads to a more rigid and dense molecular structure, which can be advantageous for optimizing binding to biological targets. rsc.org

Table 1: Comparison of Spirocyclic Scaffolds in Medicinal Chemistry

Feature Spiro[3.3]heptane Spiro[2.3]hexane
Ring Composition Two fused four-membered rings One three-membered and one four-membered ring
Relative Size Larger "Contracted"
Flexibility More flexible More rigid
Application Validated bioisostere (e.g., for benzene) Emerging bioisostere

| Key Advantage | Established utility, predictable vectors | High rigidity, unique 3D shape, dense molecular space |

The incorporation of heteroatoms into the spiro[2.3]hexane framework further expands its utility as a bioisostere. rsc.org Heteroatoms can introduce hydrogen bonding capabilities, modulate polarity and solubility, and provide additional exit vectors for molecular elaboration. rsc.orgrsc.org The interest of medicinal chemists in these strained spiro heterocycles is continuously rising due to their potential to confer beneficial physicochemical properties, such as metabolic stability and lipophilicity, to lead compounds. rsc.orgrsc.org

As the azetidine (B1206935) analogues of 1-oxaspiro[2.3]hexanes, 1-oxa-5-azaspiro[2.3]hexanes have received growing attention from synthetic chemists. rsc.org This interest is driven by the increasing prevalence of the azetidine ring in medicinal chemistry. The 1-oxa-5-azaspiro[2.3]hexane scaffold combines the features of the strained oxaspiro[2.3]hexane system with those of the medicinally important azetidine ring, offering a novel, rigid, and polar building block for drug discovery. rsc.org

Heteroatom-Containing Spiro[2.3]hexanes as Bioisosteres

1-Oxa-2,6-diazaspiro[3.3]heptane as Piperazine (B1678402) Bioisostere

In the quest for novel molecular scaffolds to improve drug design, strained spiro heterocycles are highly sought after as bioisosteres for common non-strained or aromatic rings. researchgate.netuniba.it Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The compound 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) has been identified as a novel and promising bioisostere for piperazine, a ubiquitous scaffold in medicinal chemistry. researchgate.netuniba.itvapourtec.com

The potential of ODASE as a piperazine mimic stems from its unique three-dimensional structure. Strained spiro heterocycles like ODASE possess high molecular rigidity and offer predictable vectorization of substituents, which can lead to enhanced drug-likeness, improved target selectivity, and ultimately, greater clinical success. researchgate.netuniba.it Theoretical studies have substantiated the potential of this strained spiro heterocycle to function effectively as a bioisostere for piperazine. researchgate.netvapourtec.com The development of a robust, mild, and flow-technology-assisted two-step synthesis for ODASE from highly strained azabicyclo[1.1.0]butyl intermediates has made this scaffold more accessible for research and incorporation into drug discovery programs. uniba.it

Further research has demonstrated the stability and tolerance of the ODASE core to various N-functionalization protocols relevant to medicinal chemistry. uniba.it Additionally, its utility has been shown through its mild reduction to a C3-aminoalkylazetidinol motif, a structure found in the anti-cancer drug cobimetinib. uniba.it

Comparative Profile: ODASE vs. Piperazine
Feature1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE)Piperazine
Molecular StructureStrained spiro heterocycleNon-strained aliphatic ring
Key AdvantageHigh molecular rigidity and predictable substituent vectors researchgate.netuniba.itWell-established, flexible scaffold
Potential Impact in Drug DesignCan enhance drug-likeness and target selectivity researchgate.netuniba.itCommonly used, but can contribute to poor physicochemical properties
Synthetic AccessibilityAccessible via flow-assisted synthesis from azabicyclo[1.1.0]butanes uniba.itWidely available and synthetically versatile
Spiro[2.3]hexane-1,5-diamine Derivatives as Piperidine (B6355638)/Cycloalkane Isosteres

Derivatives of spiro[2.3]hexane, specifically monoprotected 1,5-diaminospiro[2.3]hexane, have emerged as promising bioisosteres for piperidine and cycloalkane rings. researchgate.net The synthesis of these building blocks has been achieved through methods relying on the cyclopropanation of corresponding cyclobutane derivatives, yielding the target products as single diastereomers. researchgate.net

The validation of these spiro[2.3]hexane derivatives as isosteres comes from detailed structural analysis. X-ray diffraction studies, supported by exit vector plot (EVP) analysis, have confirmed that these building blocks are structurally analogous to piperidine and cyclohexane (B81311) scaffolds, making them valuable for applications in drug discovery. researchgate.net The constrained conformation of these spirocycles offers a rigid framework that can be beneficial for locking in bioactive conformations.

Furthermore, the distinct conformations observed in the crystalline state for different diastereomers of 1,5-diaminospiro[2.3]hexane derivatives suggest their potential utility in the design of peptidomimetics. researchgate.net Specifically, their rigid structures can be used to mimic β-turn and sheet-like secondary structures in peptides. researchgate.net

Research Findings: Spiro[2.3]hexane-1,5-diamine Derivatives
FindingMethodologyImplication
Identified as promising piperidine/cycloalkane isosteresX-Ray diffraction studies and Exit Vector Plot (EVP) analysis researchgate.netOffers a novel, rigid scaffold for use in drug discovery programs. researchgate.net
Synthesis of single diastereomers achievedCyclopropanation of cyclobutane derivatives researchgate.netProvides stereochemically pure building blocks for complex molecule synthesis.
Potential application in peptidomimeticsAnalysis of conformations in the crystalline state researchgate.netCan be used to design mimics of β-turns and sheet-like structures. researchgate.net

Material Science Applications

The unique structural features of spiro compounds, including this compound and its derivatives, extend their utility beyond medicinal chemistry into the realm of material science. The defining characteristic of spirocyclic molecules is the connection of two rings through a single, shared carbon atom. This arrangement imparts significant rigidity to the molecular framework. nih.gov This structural rigidity is a highly desirable trait in the design of advanced materials, as it allows for precise control over the spatial arrangement of functional substituents, which in turn dictates the material's properties. nih.gov

Development of Materials with Unique Structural Characteristics

The development of novel materials often hinges on the ability to control molecular architecture with atomic precision. The rigid framework of spiro-conjugated molecules provides a stable and predictable scaffold for building materials with specialized functions. nih.gov This conformational restriction is a key factor in creating materials with high morphological stability, a property often seen in polymeric systems, combined with the high charge mobility characteristic of low molecular weight materials. nih.gov

Research into organic spiro derivatives has demonstrated their potential as photochromic molecules. nih.gov For instance, certain spiro-indoline compounds exhibit photochromism, changing their structure and absorption properties upon exposure to light under acidic conditions. nih.gov This behavior is directly linked to the stable yet reactive nature of the spiro junction. Such properties are foundational for developing molecular switches, sensors, and data storage materials. The inherent strain in smaller rings, such as the cyclopropane (B1198618) and oxirane rings in this compound, can also be harnessed for synthetic transformations, making them versatile intermediates in the construction of more complex functional materials. researchgate.net

Biological Activity and Pharmacological Research of 1 Oxaspiro 2.3 Hexane Derivatives

Exploration of Potential Biological Activities

The unique three-dimensional structure of spiro compounds, combined with the physicochemical advantages conferred by the oxetane (B1205548) ring, suggests that 1-oxaspiro[2.3]hexane derivatives could exhibit a range of biological activities.

Antimicrobial Activity

Spirocyclic compounds are a well-established class of antimicrobial agents. Various derivatives have demonstrated activity against a spectrum of bacterial and fungal pathogens. For instance, certain spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. Similarly, some spiro-4H-pyran derivatives have been evaluated for their antimicrobial properties, with some showing notable activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes.

The oxetane moiety itself is also found in compounds with antimicrobial properties. Oxetane-containing compounds have been investigated for their antiviral activities, for example, against the respiratory syncytial virus (RSV). This suggests that the incorporation of the this compound core, which combines both a spirocyclic nature and an oxetane ring, could lead to novel antimicrobial agents.

Table 1: Examples of Antimicrobial Activity in Structurally Related Spiro and Oxetane Compounds

Compound Class Organism(s) Activity/Potency
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones Gram-positive and Gram-negative bacteria MIC down to 2 µg/mL
Spiro-4H-pyran derivatives Staphylococcus aureus, Streptococcus pyogenes MICs of 32 and 64 µg/mL for the most effective derivative

Anticancer Properties

The field of oncology has seen significant contributions from spirocyclic compounds. A wide array of spiro derivatives, such as spirooxindoles, spiroisoxazoles, and spiro[pyrrolidine-thiazolo-oxindoles], have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain halogenated spiro[pyrrolidine-thiazolo-oxindole] derivatives have exhibited broad-spectrum activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines.

The inclusion of an oxetane ring in drug candidates is a strategy known to enhance anticancer activity. Oxetane-containing molecules have been developed as inhibitors of key cancer-related enzymes like the mammalian target of rapamycin (B549165) (mTOR) and aldehyde dehydrogenases (ALDH). Given that both the spirocyclic and oxetane motifs are independently associated with anticancer properties, this compound derivatives are logical candidates for future anticancer drug discovery programs.

Table 2: Examples of Anticancer Activity in Structurally Related Spiro and Oxetane Compounds

Compound Class Cancer Cell Line(s) Activity/Potency
Spiro[pyrrolidine-thiazolo-oxindoles] HepG2 (liver), MCF-7 (breast), HCT-116 (colon) Broad-spectrum activity
Spiro[thiazolidinone-isatin] conjugates Leukemia, CNS, breast, prostate, ovarian cancer cell lines Varied levels of anticancer activity
Oxetane-containing mTOR inhibitors PC-3 (prostate), MCF-7 (breast) Strong cell proliferation blockage

Mechanism of Action Studies

While specific mechanism of action studies for this compound derivatives are not yet available, insights can be drawn from related compounds.

Interaction with Molecular Targets (Enzymes, Receptors)

The biological activity of spiro and oxetane compounds is often a result of their interaction with specific molecular targets. For instance, some oxetane-containing anticancer agents function by inhibiting kinases such as mTOR. The oxetane ring in these molecules can form key interactions within the enzyme's binding site. Other oxetane derivatives have been designed to inhibit enzymes like protein arginine methyltransferase 5 (PRMT5).

In the context of antimicrobial activity, some spiro compounds may target essential bacterial enzymes or disrupt cell membrane integrity. The rigid, three-dimensional structure of the this compound core could facilitate precise binding to the active sites of enzymes or receptors, potentially leading to high potency and selectivity.

Modulation of Biological Pathways

The anticancer effects of many spiro compounds are due to their ability to modulate critical biological pathways. For example, some spirooxindole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and to affect the cell cycle. The modulation of signaling pathways involved in cell growth, proliferation, and survival is a common mechanism for anticancer drugs. It is plausible that this compound derivatives could exert anticancer effects through similar mechanisms, such as the induction of apoptosis or the inhibition of pro-survival signaling pathways.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Although specific SAR studies for this compound derivatives have not been reported, general principles from related compound classes can be informative.

For bioactive spiro compounds, the nature and position of substituents on the spirocyclic core are often critical for activity. For instance, in a series of spiro indoline-2-one derivatives, the presence of halogen atoms on the isatin (B1672199) ring was found to be important for their anticancer potential. The stereochemistry of the spiro center can also play a significant role in biological activity, as different stereoisomers can have vastly different potencies.

Impact of Substituents on Target Affinity and Selectivity

The biological activity of derivatives based on the this compound core is profoundly influenced by the nature, position, and stereochemistry of substituents on the cyclobutane (B1203170) ring. These substituents dictate the molecule's ability to bind to specific biological targets with high affinity and selectivity by governing steric and electronic interactions within the binding site.

Research on related spirocyclic and heterocyclic compounds demonstrates that even minor changes in substitution can lead to significant variations in potency and target selectivity. For instance, in studies of conformationally constrained amino acid analogues, the precise spatial arrangement of functional groups, achieved through diastereoselective synthesis, is critical for receptor binding. nih.govbeilstein-journals.org Similarly, for spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the activity was found to be highly dependent on the specific diastereoisomer and the electronic properties of substituents on the aromatic rings. mdpi.com

Applying these principles to this compound derivatives, the introduction of functional groups such as hydroxyls, amines, or aromatic rings can introduce hydrogen bonding, ionic, or hydrophobic interactions with a target protein. The rigidity of the spirocyclic system ensures that these substituents are presented to the target in well-defined spatial orientations, which can enhance binding affinity.

Table 1: Hypothetical Impact of Substituent Changes on Target Affinity This table illustrates general medicinal chemistry principles as they would apply to the this compound scaffold, based on findings from related molecular systems.

Derivative Substituent (R) Potential Interaction Type Predicted Impact on Affinity
A-HBaseline (hydrophobic)Low
B-OH (hydroxyl)Hydrogen bond donor/acceptorModerate to High
C-NH2 (amino)Hydrogen bond donor/ionicHigh
D-C6H5 (phenyl)Hydrophobic/π-stackingModerate to High
E-COOH (carboxyl)Ionic/hydrogen bond acceptorHigh

Influence of Spiro Ring System Modification on Bioactivity

Modification of the core spiro ring system is a key strategy in drug discovery to optimize a compound's pharmacological profile. This involves altering the size of the rings or replacing atoms within the scaffold (bioisosteric replacement) to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability, which in turn affects bioactivity. rsc.org

The this compound framework is a valuable starting point for such modifications. For example:

Ring Expansion: A Lewis acid-mediated ring expansion of the this compound system can readily produce substituted cyclopentanones. rsc.org This transformation allows access to a different class of compounds whose substitution pattern may mimic known bioactive molecules, such as histone deacetylase inhibitors. rsc.org

Heteroatom Substitution: Replacing the oxygen atom in the three-membered ring with other heteroatoms, such as nitrogen (to form an azaspiro[2.3]hexane), can drastically alter the compound's properties. For example, 4-azaspiro[2.3]hexane has been investigated as a bioisostere for piperidine (B6355638), a common motif in many drugs. nih.gov This substitution can change basicity and lipophilicity, potentially improving target engagement or pharmacokinetic properties. rsc.orgnih.gov

These modifications highlight the versatility of the spiro[2.3]hexane motif as a "chameleon-like" scaffold that can be adapted to fit the requirements of different biological targets. researchgate.net

Pharmacokinetic and Pharmacodynamic Investigations

While extensive in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound derivatives are not widely published, the structural features of the scaffold allow for predictions based on established medicinal chemistry principles. Investigations into binding affinity and metabolic stability are crucial for determining the potential of these compounds as drug candidates.

Binding Affinity Studies with Biological Macromolecules

The binding affinity of a molecule to its biological target is determined by the sum of its intermolecular interactions. The this compound scaffold offers several features that can contribute to strong and selective binding:

Hydrogen Bonding: The oxygen atom of the epoxide ring is a potential hydrogen bond acceptor, allowing it to form a key interaction within a protein's binding pocket.

Defined Exit Vectors: The rigid, three-dimensional structure of the spirocycle orients substituents in precise vectors. This conformational restriction can reduce the entropic penalty of binding compared to more flexible molecules, leading to higher affinity.

Hydrophobic Interactions: The cyclobutane ring provides a non-polar surface that can engage in favorable hydrophobic and van der Waals interactions with non-polar residues in the target protein.

The specific nature and strength of these interactions are highly dependent on the substitution pattern on the cyclobutane ring, as different functional groups will engage in different types of non-covalent bonds.

Metabolic Stability Assessments

The this compound core contains features that are relevant to metabolic stability:

Strained Rings: The inherent strain of the epoxide and cyclobutane rings can make them susceptible to metabolic enzymes. The epoxide, in particular, can be a target for epoxide hydrolases, which would open the ring and lead to rapid clearance.

Blocking Metabolic Soft Spots: Conversely, the rigid spirocyclic structure can be used to replace more metabolically labile groups in a drug candidate. For instance, incorporating an oxetane (a four-membered ether ring) has been shown to block metabolism and reduce clearance in some drug candidates. acs.org The spiro[2.3]hexane motif could potentially serve a similar purpose by introducing rigidity and protecting adjacent functional groups from metabolic attack.

Strategic placement of substituents can also enhance metabolic stability by sterically hindering the approach of metabolic enzymes to labile sites on the molecule.

Table 2: Predicted Influence of Structural Features on Metabolic Stability

Structural Feature Potential Metabolic Pathway Predicted Impact on Stability Rationale
Epoxide RingEpoxide hydrolase-mediated cleavageLowThe strained three-membered ring is an electrophilic site susceptible to enzymatic hydrolysis.
Unsubstituted CyclobutaneOxidation by Cytochrome P450 enzymesModerateC-H bonds can be sites of oxidation, but the ring itself is relatively stable.
Sterically Hindered SubstituentsN/AHighBulky groups near the epoxide or other potential metabolic sites can prevent enzyme access, thereby increasing stability.
Bioisosteric Replacement (e.g., O to N)Altered P450 metabolismVariableIntroduction of a nitrogen atom changes the electronic properties and potential sites of metabolism.

Analytical and Spectroscopic Characterization Methodologies for 1 Oxaspiro 2.3 Hexane

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are fundamental for the separation and purification of 1-Oxaspiro[2.3]hexane from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the analysis of small organic molecules like this compound.

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile compounds. For a molecule like this compound, which possesses a degree of polarity due to the ether oxygen, reversed-phase HPLC would be the method of choice. A typical HPLC system for the analysis of such compounds would involve a C18 stationary phase, which separates analytes based on their hydrophobicity.

A gradient elution method, starting with a high percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective in eluting this compound from the column. The specific retention time would be dependent on the exact conditions, including the column dimensions, flow rate, and the precise gradient profile. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally, with a refractive index detector or an evaporative light scattering detector. While specific application notes for this compound are not prevalent in the literature, the general principles of HPLC for small cyclic ethers would be applicable.

Ultra-performance liquid chromatography represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The principles of separation in UPLC are analogous to HPLC, and for this compound, a reversed-phase UPLC method would be appropriate.

The use of UPLC could be particularly advantageous for the rapid assessment of purity or for the high-throughput screening of synthetic reactions producing this compound. A UPLC-based method would likely employ a C18 column with a fast gradient of water and acetonitrile. The increased resolution of UPLC would also be beneficial for separating this compound from any closely related impurities or isomers that may be present.

Mass Spectrometry for Molecular Identification

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of a compound. It provides crucial information for the confirmation of the identity of this compound.

Coupling liquid chromatography with mass spectrometry provides a powerful analytical platform that combines the separation capabilities of LC with the sensitive and specific detection of MS. For this compound, an LC-MS analysis would provide both the retention time from the LC component and the mass-to-charge ratio (m/z) of the molecule from the MS component.

In a typical LC-MS experiment, the eluent from the HPLC or UPLC column is introduced into the ion source of the mass spectrometer. For a molecule like this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely forming protonated molecules [M+H]⁺ or adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Predicted mass spectrometry data for this compound highlights the expected m/z values for various adducts that could be observed in an LC-MS analysis. nih.gov

Adductm/z (Predicted)
[M+H]⁺85.0648
[M+Na]⁺107.0467
[M+K]⁺123.0207
[M+NH₄]⁺102.0913

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectroscopy would be essential for the definitive characterization of this compound.

Due to the absence of published experimental NMR data for this compound, predicted spectra can provide valuable insight into the expected chemical shifts and coupling patterns. The molecule's structure, featuring a cyclopropane (B1198618) and a cyclobutane (B1203170) ring sharing a spirocyclic carbon, leads to a unique set of signals.

Based on predictive models, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropane and cyclobutane rings. The protons on the carbon adjacent to the oxygen atom are expected to be the most deshielded.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH₂- (cyclopropane)~0.7 - 0.9Multiplet
-CH₂- (cyclobutane, adjacent to spiro carbon)~2.0 - 2.2Multiplet
-CH₂-O- (cyclobutane)~4.5 - 4.7Multiplet

The ¹³C NMR spectrum is also predicted to show distinct signals for each of the carbon environments within the molecule. The spiro carbon and the carbon bonded to the oxygen are expected to have characteristic chemical shifts.

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₂- (cyclopropane)~10 - 15
-CH₂- (cyclobutane, adjacent to spiro carbon)~30 - 35
Spiro Carbon (C)~70 - 75
-CH₂-O- (cyclobutane)~80 - 85

X-Ray Diffraction for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction study would confirm the spirocyclic nature of the molecule and provide precise geometric parameters for the cyclopropane and cyclobutane rings. However, a search of publicly available crystallographic databases does not currently yield a crystal structure for this compound. The ability to obtain such a structure is contingent upon the ability to grow a single crystal of suitable quality.

Electrochemical Methods for Mechanistic Studies

Electrochemical methods are powerful tools for elucidating the reaction mechanisms of various chemical compounds. These techniques can provide valuable insights into electron transfer processes, reaction intermediates, and the kinetics of chemical reactions. Among these methods, cyclic voltammetry is a widely used technique for investigating the redox behavior of molecules.

Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is measured as a function of the applied potential, providing a voltammogram that can reveal information about the electrochemical properties of the analyte.

Despite the utility of cyclic voltammetry in mechanistic studies, a review of the current scientific literature reveals a notable absence of specific research focused on the electrochemical analysis of this compound. Searches of scholarly databases and chemical literature did not yield any studies that have employed cyclic voltammetry to investigate the reaction mechanisms, redox potentials, or electron transfer kinetics of this particular compound.

While extensive research exists on the electrochemical ring-opening of other cyclic compounds, such as spiropyrans and arylcyclopropanes, this body of work does not extend to this compound. nih.govrsc.org The unique strained spirocyclic structure of this compound, containing both an oxirane and a cyclobutane ring, suggests that its electrochemical behavior could be of significant interest. Potential electrochemical investigations could explore ring-opening reactions, polymerization, or other redox-initiated transformations.

The absence of published data means that no specific experimental details, such as working electrodes, supporting electrolytes, scan rates, or resulting voltammograms for this compound, can be presented. Consequently, no data tables summarizing key electrochemical parameters like peak potentials or diffusion coefficients for this compound are available.

Future research in this area would be necessary to characterize the electrochemical properties of this compound and to understand its behavior under various electrochemical conditions. Such studies would contribute to a more comprehensive understanding of the reactivity of strained spirocyclic ethers.

Future Directions and Research Perspectives

Development of New Synthetic Strategies with Enhanced Efficiency and Selectivity

While current methods for the synthesis of 1-Oxaspiro[2.3]hexane are effective, the development of new strategies with improved efficiency and stereoselectivity remains a key area of future research. Traditional approaches often involve the reaction of a carbenoid with a cyclobutanone (B123998) or a two-step olefination/epoxidation sequence. rsc.org While useful, these methods can be limited in their modularity and the introduction of substituents in a stereocontrolled manner. rsc.org

A promising future direction lies in the advancement of strain-release driven spirocyclization reactions. researchgate.net For instance, the palladium-catalyzed reaction of bicyclo[1.1.0]butyl carbinolates with various electrophiles has emerged as a powerful tool for constructing the this compound core. researchgate.net Future efforts will likely focus on expanding the scope of this methodology, employing a wider range of catalysts and substrates to achieve higher yields and enantioselectivities. The development of catalytic asymmetric variants of these reactions is a particularly important goal, as it would provide direct access to chiral this compound derivatives, which are crucial for pharmacological studies.

Furthermore, the modular synthesis of highly substituted 1-Oxaspiro[2.3]hexanes is an area ripe for exploration. This could involve the development of novel multi-component reactions or cascade sequences that allow for the rapid and controlled assembly of the spirocyclic system from simple starting materials. Such strategies would not only enhance synthetic efficiency but also provide a facile route to libraries of diverse this compound analogs for biological screening.

Comprehensive Exploration of Novel Reactivity Patterns

The high degree of ring strain in this compound makes it a reactive intermediate with the potential for a wide range of chemical transformations. rsc.org While some of its reactivity has been explored, a comprehensive investigation into novel reaction pathways is a key avenue for future research.

One area of focus will be the further exploration of Lewis acid-mediated rearrangements. It has been demonstrated that 1-Oxaspiro[2.3]hexanes can undergo ring expansion to afford cyclopentanones in the presence of a Lewis acid. rsc.org Future studies will likely investigate the use of a broader range of Lewis acids to control the outcome of these rearrangements, potentially leading to the selective formation of other ring systems or functionalized products. The substituent-dependent nature of these rearrangements also warrants further investigation to fully understand and predict the reaction pathways. acs.org

Another promising direction is the exploration of ring-opening reactions with a diverse array of nucleophiles. The strained epoxide ring is susceptible to nucleophilic attack, providing a route to highly functionalized cyclobutane (B1203170) derivatives. rsc.org A systematic study of reactions with various carbon, nitrogen, oxygen, and sulfur nucleophiles will be crucial for unlocking the full synthetic potential of this scaffold. Furthermore, the development of catalytic and stereoselective ring-opening reactions will be a significant advance, enabling the synthesis of chiral, non-racemic cyclobutane building blocks.

The following table summarizes some of the explored reactivity patterns of this compound and its derivatives:

Reagent(s)Product TypeReference
Lewis Acids (e.g., BF₃·Et₂O)Cyclopentanones rsc.org
Nucleophiles (e.g., pyrazole)Functionalized Cyclobutanols rsc.org
Zeise's Dimer3-Methylenetetrahydrofurans acs.org

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is set to play an increasingly important role in guiding future research on this compound. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the structure, stability, and reactivity of this strained spirocycle, enabling more targeted and efficient experimental investigations.

A key application of computational modeling will be in the prediction of reaction outcomes and the elucidation of reaction mechanisms. scielo.br For example, DFT studies can be employed to model the transition states of various reactions, helping to rationalize observed stereoselectivities and predict the feasibility of new transformations. scielo.br This predictive power can significantly reduce the amount of empirical screening required to identify optimal reaction conditions and can guide the design of new catalysts for selective transformations.

Computational tools can also be used to predict the physicochemical properties of novel this compound derivatives. nih.gov Properties such as solubility, lipophilicity, and metabolic stability are crucial for the development of new drug candidates. nih.gov By computationally screening virtual libraries of this compound analogs, researchers can prioritize the synthesis of compounds with the most promising drug-like properties. Furthermore, computational methods can be used to study the conformational preferences of this compound and its derivatives, providing insights into how these molecules might interact with biological targets. researchgate.net

Deeper Investigation into Biological and Pharmacological Applications

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of new bioactive molecules. researchgate.net Spirocyclic systems are of growing interest in medicinal chemistry due to their ability to provide novel intellectual property space and improve physicochemical properties compared to their flatter aromatic counterparts. rsc.org Future research will focus on a more in-depth investigation of the biological and pharmacological applications of this compound derivatives.

One particularly promising area is the development of this compound-based compounds as bioisosteres for other chemical groups. rsc.org The rigid, spirocyclic nature of this scaffold can be used to mimic the spatial arrangement of functional groups in known bioactive molecules, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

A specific area of interest is the exploration of this compound derivatives as inhibitors of enzymes such as histone deacetylases (HDACs). rsc.org The substitution pattern that can be achieved through the ring-opening of this compound can resemble that of known HDAC inhibitors. rsc.orgnih.gov Future work will involve the synthesis and biological evaluation of a wider range of these compounds to establish structure-activity relationships and identify potent and selective inhibitors. The development of targeted libraries of this compound derivatives for screening against a variety of biological targets is a critical next step in realizing the therapeutic potential of this scaffold.

Integration of this compound into Diverse Chemical Scaffolds

The versatility of this compound as a synthetic intermediate will be further exploited through its integration into a diverse range of complex chemical scaffolds. Its ability to serve as a linchpin for the construction of more elaborate molecular architectures makes it a valuable tool for natural product synthesis and the development of new chemical probes.

Future research will likely focus on utilizing the reactivity of the this compound core to build more complex spirocyclic and polycyclic systems. For example, the functionalized cyclobutane and cyclopentanone (B42830) derivatives obtained from ring-opening and ring-expansion reactions, respectively, can serve as starting materials for further synthetic transformations. rsc.org This could include the construction of additional rings or the introduction of new functional groups to create molecules with unique and well-defined three-dimensional shapes.

The incorporation of the this compound motif into larger, more complex molecules can lead to the discovery of novel structures with interesting biological activities. nih.gov By strategically placing this strained spirocycle within a larger molecular framework, chemists can introduce conformational rigidity and control the spatial orientation of key functional groups. This approach could be particularly useful in the design of peptidomimetics and other molecules intended to interact with specific protein targets. researchgate.net The development of efficient methods for the late-stage introduction of the this compound unit into complex molecules will be a key enabler of this research direction.

Q & A

Q. What are the established synthetic routes for 1-Oxaspiro[2.3]hexane and its derivatives?

  • Methodological Answer : this compound derivatives can be synthesized via bromination of spiro[2.3]hexane precursors in solvents like carbon tetrachloride under controlled conditions to ensure selectivity . For functionalized derivatives (e.g., carboxylates), enzymatic resolution using Pseudomonas cepacia lipase has been employed to isolate enantiomers from racemic mixtures, as demonstrated in the synthesis of spiro[2.3]hexane nucleosides . Key steps include ketene/fumarate cycloaddition and kinetic resolution of intermediates.

Q. How can this compound be characterized structurally and functionally?

  • Methodological Answer :
  • NMR/IR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm spirocyclic connectivity and substituent placement, referencing spectral data for methyl this compound-5-carboxylate (C7_7H10_{10}O3_3, MW 142.15) .
  • Chromatography : Employ gas chromatography (GC) with flame ionization detection for purity analysis, as validated in hexane isomer studies .
  • X-ray Crystallography : Resolve stereochemistry in crystalline derivatives, particularly for chiral centers introduced via enzymatic synthesis .

Q. What are the common reactivity patterns of this compound under thermal or acidic conditions?

  • Methodological Answer :
  • Thermal Decomposition : Design pyrolysis experiments in jet-stirred reactors (JSRs) at intermediate-to-high temperatures (600–1100 K) to study bond cleavage pathways, as applied to hexane isomers .
  • Acid-Catalyzed Ring Opening : Probe spirocyclic stability using protic acids (e.g., H2_2SO4_4) in polar solvents, monitoring products via GC-MS .

Advanced Research Questions

Q. How can kinetic models predict the pyrolysis behavior of this compound in combustion systems?

  • Methodological Answer : Develop a detailed kinetic model by integrating experimental data (e.g., speciation profiles from JSR pyrolysis ) with quantum chemical calculations for bond dissociation energies. Validate against laminar burning velocity measurements and existing literature on cyclic ethers . Address discrepancies in product distributions by refining rate constants for radical recombination pathways.

Q. What photochemical pathways dominate in this compound derivatives, and how do substituents influence product selectivity?

  • Methodological Answer : Irradiate derivatives like 4,4,6,6-tetramethyl-1-oxaspiro[2.3]hexan-5-one to study Norrish type I cleavage. Use time-resolved spectroscopy to detect diradical intermediates (e.g., acyl-alkoxy species) and compare product ratios (lactones vs. dialdehydes) with computational predictions (DFT/CASSCF) . Substituent effects (e.g., methyl groups) can sterically hinder ring-opening, favoring hydrogen transfer over cyclization .

Q. How can computational methods resolve contradictions in reported reaction outcomes for spirocyclic compounds?

  • Methodological Answer : Perform comparative DFT studies on competing transition states (e.g., ring-opening vs. rearrangement) using Gaussian or ORCA software. Cross-reference with experimental kinetic isotope effects (KIEs) and substituent electronic parameters. For example, discrepancies in photochemical yields can be modeled by adjusting torsional strain in diradical intermediates .

Q. What strategies optimize enantioselective synthesis of this compound-based pharmaceuticals?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric cycloadditions or enzymatic resolutions. Use kinetic profiling (HPLC with chiral columns) to quantify enantiomeric excess (ee). For nucleoside analogs, modify the spirocyclic scaffold to enhance binding affinity, guided by molecular docking (AutoDock/Vina) .

Data Analysis and Experimental Design

Q. How should researchers design pyrolysis experiments to minimize artifacts in spirocyclic compound studies?

  • Methodological Answer :
  • Reactor Design : Use quartz JSRs with precise temperature control (validated via thermocouple arrays) to ensure homogeneous heating .
  • Sampling : Quench products rapidly via nitrogen dilution to prevent secondary reactions. Analyze time-resolved speciation via GC-MS or synchrotron photoionization mass spectrometry .

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Apply factorial design (e.g., Taguchi method) to test solvent, temperature, and catalyst variables. Use ANOVA to identify significant factors affecting yield and enantioselectivity. Cross-validate with independent replicates and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxaspiro[2.3]hexane
Reactant of Route 2
Reactant of Route 2
1-Oxaspiro[2.3]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.